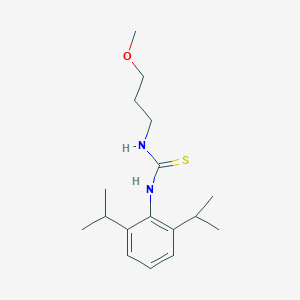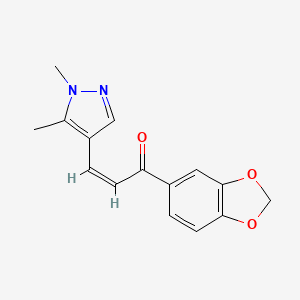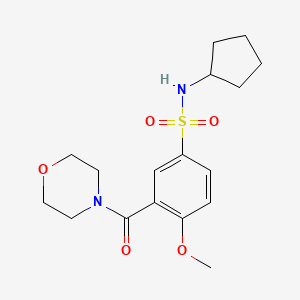![molecular formula C16H13BrN2O5 B4651538 N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B4651538.png)
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine
Descripción general
Descripción
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine, also known as BFA-Gly, is a synthetic compound that has been widely used in scientific research. It belongs to the class of acryloyl amino acid derivatives and has shown promising results in various experiments.
Mecanismo De Acción
The mechanism of action of N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine involves the inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GAPDH is a key enzyme in glycolysis and has been shown to play a role in various cellular processes, including apoptosis and DNA repair. By inhibiting GAPDH, this compound disrupts the energy metabolism of cancer cells, leading to their death. This compound also inhibits the production of pro-inflammatory cytokines and chemokines by blocking the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, inhibits angiogenesis, and disrupts energy metabolism. In inflammation studies, this compound reduces the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine in lab experiments is its specificity towards GAPDH inhibition. This allows for targeted inhibition of cancer cells without affecting normal cells. This compound also has a low toxicity profile and can be easily synthesized in the lab. However, one of the limitations of using this compound is its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
For the use of N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine include the development of analogs, combination therapy, drug delivery systems, and anti-inflammatory drugs.
Aplicaciones Científicas De Investigación
N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine has been used in various scientific research applications, including cancer research, inflammation studies, and drug delivery systems. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation studies, this compound has been used to reduce the production of pro-inflammatory cytokines and chemokines. In drug delivery systems, this compound has been used as a carrier molecule for targeted drug delivery.
Propiedades
IUPAC Name |
2-[[(E)-3-(4-bromophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O5/c17-11-5-3-10(4-6-11)8-12(15(22)18-9-14(20)21)19-16(23)13-2-1-7-24-13/h1-8H,9H2,(H,18,22)(H,19,23)(H,20,21)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSCLJQZWRKZAV-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B4651477.png)


![ethyl 4-[7-(3,5-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-1-piperazinecarboxylate](/img/structure/B4651503.png)


![2,3-dimethyl-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1H-indole](/img/structure/B4651517.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4651520.png)
![N-(2,4-dimethoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4651532.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651544.png)
![4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B4651553.png)
